N'-(3,4-dihydroquinolin-2-yl)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide
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Overview
Description
“N’-(3,4-dihydroquinolin-2-yl)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide” is a complex organic compound that features a quinoline ring, a benzimidazole moiety, and a thioacetohydrazide group. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(3,4-dihydroquinolin-2-yl)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Quinoline Derivative: Starting from aniline derivatives, cyclization reactions can be employed to form the quinoline ring.
Benzimidazole Synthesis: The benzimidazole moiety can be synthesized from o-phenylenediamine and carboxylic acids or their derivatives.
Thioacetohydrazide Formation: The thioacetohydrazide group can be introduced through reactions involving thioacetic acid and hydrazine derivatives.
Coupling Reactions: The final compound can be obtained by coupling the quinoline derivative with the benzimidazole-thioacetohydrazide intermediate under appropriate conditions, such as using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioacetohydrazide group.
Reduction: Reduction reactions could target the quinoline or benzimidazole rings, potentially altering their electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the quinoline or benzimidazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could be explored as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Antimicrobial Agents: Due to the presence of bioactive moieties, the compound could be tested for antimicrobial properties.
Anticancer Research: The compound might exhibit cytotoxic effects against cancer cell lines, making it a candidate for anticancer drug development.
Industry
Pharmaceuticals: Potential use in the synthesis of pharmaceutical intermediates.
Agriculture: Possible applications as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance:
Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites.
DNA Interaction: It could intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: The compound might act as an agonist or antagonist at specific receptors.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine.
Benzimidazole Derivatives: Compounds such as omeprazole and albendazole.
Thioacetohydrazide Derivatives: Various hydrazide-based compounds used in medicinal chemistry.
Uniqueness
“N’-(3,4-dihydroquinolin-2-yl)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide” is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other compounds.
Properties
IUPAC Name |
N'-(3,4-dihydroquinolin-2-yl)-2-(1-methylbenzimidazol-2-yl)sulfanylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c1-24-16-9-5-4-8-15(16)21-19(24)26-12-18(25)23-22-17-11-10-13-6-2-3-7-14(13)20-17/h2-9H,10-12H2,1H3,(H,20,22)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQDKCGTFJANSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NNC3=NC4=CC=CC=C4CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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